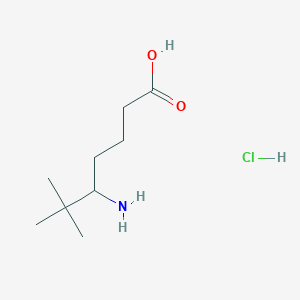

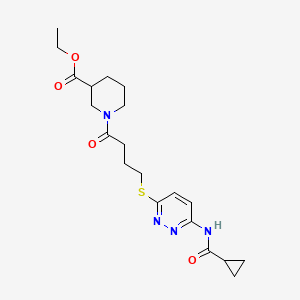

5-Amino-6,6-dimethylheptanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-Amino-6,6-dimethylheptanoic acid and its derivatives often involves asymmetric synthesis strategies, utilizing starting materials such as L-leucine. For example, asymmetric synthesis methods have been developed for similar compounds, demonstrating the complexity and preciseness required in synthesizing such molecules (光統 切畑 et al., 1978). These processes often involve multiple steps, including acylation, decarboxylation, and reduction, to achieve the desired stereochemistry and functional groups.

Molecular Structure Analysis

The molecular structure of 5-Amino-6,6-dimethylheptanoic acid; hydrochloride and related compounds has been examined using techniques like X-ray crystallography, revealing detailed insights into their geometric and stereochemical configurations. Studies on similar compounds show diverse molecular arrangements, emphasizing the importance of precise molecular structure analysis in understanding their properties and reactivity (M. Tahir et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 5-Amino-6,6-dimethylheptanoic acid; hydrochloride often highlight its reactivity towards forming bonds and undergoing transformations. For instance, research on structurally related compounds illustrates their potential in forming complex molecules through reactions such as the Diels-Alder reaction, showcasing the versatility of these amino acid derivatives in synthetic chemistry (B. Shireman & M. Miller, 2001).

科学的研究の応用

Chemical Synthesis and Biological Applications

Chemical Synthesis : Compounds similar to 5-Amino-6,6-dimethylheptanoic acid;hydrochloride play a crucial role in chemical synthesis, particularly in the modification of peptides and polyamide synthetic fibers. For instance, 6-aminohexanoic acid is highlighted for its utility in linking biologically active structures, suggesting potential methodologies for synthesizing related compounds (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Enzymatic Resolution and Synthesis : The synthesis of complex molecular structures often requires specific stereochemistry, as demonstrated in the synthesis of epothilone A fragments through lipase-catalyzed optical resolution. This process could inform techniques for resolving or synthesizing enantiomers of 5-Amino-6,6-dimethylheptanoic acid;hydrochloride (Shioji, Kawaoka, Miura, & Okuma, 2001).

Biological Activity : Understanding the biological activity of amino acids and their derivatives is crucial for their application in medicinal chemistry. For example, studies on the cholinesterase inhibitory activity of bis-(-)-nor-meptazinols provide insights into the design of compounds for potential therapeutic use, including those related to 5-Amino-6,6-dimethylheptanoic acid;hydrochloride (Xie et al., 2008).

Material Science and Engineering

- Polymeric Materials : The role of similar amino acids in the nylon industry suggests potential applications in the development of new polymeric materials. The flexibility and hydrophobic characteristics of these compounds could inform the design and synthesis of novel materials with specific properties.

Analytical Chemistry

- Separation Techniques : The novel procedure for separating 5-Aminolevulinic Acid Hydrochloride from fermentation broth using membrane permeation and reactive extraction highlights the importance of analytical techniques in purifying and characterizing compounds, which could be applied to the study and application of 5-Amino-6,6-dimethylheptanoic acid;hydrochloride (Pei-lin, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

5-amino-6,6-dimethylheptanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-9(2,3)7(10)5-4-6-8(11)12;/h7H,4-6,10H2,1-3H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAGRMLVKNHSIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6,6-dimethylheptanoic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)

![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)

![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)

![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)